

# A Comparative Guide to Brepocitinib and Tofacitinib in Psoriatic Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Brepocitinib P-Tosylate |           |
| Cat. No.:            | B15612361               | Get Quote |

An objective analysis of two prominent Janus kinase inhibitors for researchers, scientists, and drug development professionals.

Psoriatic arthritis (PsA) is a chronic, inflammatory musculoskeletal disease characterized by joint pain, stiffness, and skin lesions, which can lead to significant disability. The Janus kinase (JAK) signaling pathway is a critical driver of the inflammation central to PsA's pathogenesis, making JAK inhibitors a pivotal therapeutic class. This guide provides a detailed comparison of two oral JAK inhibitors: brepocitinib, a selective Tyrosine Kinase 2 (TYK2) and JAK1 inhibitor, and tofacitinib, a pan-JAK inhibitor with primary activity against JAK1 and JAK3.

# Mechanism of Action: Targeting the JAK-STAT Pathway

Both brepocitinib and tofacitinib exert their therapeutic effects by modulating the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is essential for transducing signals from extracellular cytokines to the cell nucleus, which in turn leads to the transcription of genes involved in inflammation and immune responses.[1] However, their distinct selectivity for different JAK isoforms results in different biological effects.

Brepocitinib is a dual inhibitor of TYK2 and JAK1.[1] By targeting these specific kinases, brepocitinib potently interrupts the signaling of key pro-inflammatory cytokines implicated in PsA. This includes interleukin-12 (IL-12), IL-23, and Type I interferons via TYK2, and cytokines







like interleukin-6 (IL-6) via JAK1.[1][2][3] This targeted approach aims to dampen the specific inflammatory cascades driving PsA.

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser degree of interaction with JAK2.[4][5] This inhibition blocks the signaling of a broad range of cytokines crucial for lymphocyte function and inflammation, including those that signal through the common gamma chain (which utilizes JAK3) and others that use JAK1.[4][6] Blockade of these receptors downregulates the production of cytokines important in PsA pathogenesis, including IL-6, IL-17, IL-23, and TNF-α.





Click to download full resolution via product page

**Caption:** Simplified JAK-STAT signaling pathway and points of inhibition.





# **Clinical Efficacy in Psoriatic Arthritis**

Clinical trials have demonstrated the efficacy of both brepocitinib and tofacitinib in treating adult patients with active psoriatic arthritis.

Brepocitinib: A Phase IIb randomized controlled trial provided promising efficacy data. After 16 weeks of treatment, the 30 mg and 60 mg once-daily doses of brepocitinib were shown to be superior to placebo in reducing the signs and symptoms of PsA.[8][9] Response rates were maintained or improved through 52 weeks.[10]

Tofacitinib: Two key Phase III clinical trials, OPAL Broaden and OPAL Beyond, established the efficacy and safety of tofacitinib in patients with active PsA.[11][12] The OPAL Broaden study included patients who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), while the OPAL Beyond study focused on patients with an inadequate response to at least one tumor necrosis factor inhibitor (TNFi).[13] A pooled analysis of these studies confirmed that tofacitinib was superior to placebo across multiple domains of PsA.[13]

**Data Presentation: Efficacy Outcomes** 



| Endpoint        | Brepocitinib<br>(Phase IIb @ Week<br>16)[10]        | Tofacitinib (OPAL<br>Broaden @ Month<br>3)[11][14] | Tofacitinib (OPAL<br>Beyond @ Month<br>3)[11] |
|-----------------|-----------------------------------------------------|----------------------------------------------------|-----------------------------------------------|
| ACR20 Response  | 30mg: 66.7%60mg:<br>74.6%Placebo: 43.3%             | 5mg BID:<br>50%Placebo: 33%                        | 5mg BID:<br>50%Placebo: 24%                   |
| ACR50 Response  | 30mg & 60mg:<br>Significantly higher vs.<br>Placebo | Data not specified in source                       | Data not specified in source                  |
| ACR70 Response  | 30mg & 60mg:<br>Significantly higher vs.<br>Placebo | Data not specified in source                       | Data not specified in source                  |
| PASI75 Response | 30mg & 60mg:<br>Significantly higher vs.<br>Placebo | Data not specified in source                       | Data not specified in source                  |
| PASI90 Response | 30mg & 60mg:<br>Significantly higher vs.<br>Placebo | Data not specified in source                       | Data not specified in source                  |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. PASI75/90: Psoriasis Area and Severity Index 75%/90% improvement. BID: Twice daily.

# **Experimental Protocols**

The clinical trials for both drugs followed rigorous, placebo-controlled designs to assess efficacy and safety.

## **Brepocitinib Phase IIb Trial Protocol**

- Study Design: A randomized, placebo-controlled, dose-ranging, Phase IIb study.[10]
- Participants: 218 adults with moderately-to-severely active psoriatic arthritis.[8][10]
- Intervention: Participants were randomized to receive brepocitinib 10 mg, 30 mg, or 60 mg once daily, or a placebo. At week 16, placebo patients were advanced to either 30 mg or 60



mg of brepocitinib.[10]

- Primary Endpoint: The proportion of patients achieving an ACR20 response at week 16.[10]
- Secondary Endpoints: Included ACR50/ACR70 response rates, PASI75/PASI90 scores, and minimal disease activity (MDA) at weeks 16 and 52.[10]

### **Tofacitinib Phase III (OPAL) Trials Protocol**

- Study Design: Two randomized, placebo-controlled, Phase III studies (OPAL Broaden and OPAL Beyond).[13]
- Participants: Adults with active PsA. OPAL Broaden enrolled patients with an inadequate response to csDMARDs who were TNFi-naïve.[14] OPAL Beyond enrolled patients with an inadequate response to at least one TNFi.[13]
- Intervention: Patients received tofacitinib 5 mg twice daily, 10 mg twice daily, or placebo, in addition to a stable background csDMARD.[13] At month 3, placebo patients were advanced to tofacitinib.[13]
- Primary Endpoints: The proportion of patients achieving an ACR20 response and the change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at month 3.
   [13][14]
- Secondary Endpoints: Included improvements in peripheral arthritis, psoriasis, enthesitis, and dactylitis.[13]





Click to download full resolution via product page

**Caption:** Generalized workflow for a randomized controlled trial in PsA.

# **Safety and Tolerability**



The safety profiles for both drugs are consistent with those of other JAK inhibitors.

**Data Presentation: Adverse Events** 

| Adverse Event Profile | Brepocitinib (Phase IIb @ 52 Weeks)[10]                        | Tofacitinib (Phase III PsA<br>Trials)[7]                                                              |
|-----------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Common AEs            | Mostly mild/moderate.  Specifics not detailed in source.       | Upper respiratory infections, nasopharyngitis, headaches.                                             |
| Serious AEs           | 15 events in 12 participants (5.5%).                           | Increased risk of serious infections (e.g., tuberculosis, pneumonia).                                 |
| Infections            | Infections in 6 participants (2.8%) in the 30mg & 60mg groups. | Increased risk of herpes zoster.                                                                      |
| Cardiovascular        | No major adverse cardiovascular events (MACE) reported.        | Long-term data at higher<br>doses in RA patients showed<br>higher rates of pulmonary<br>embolism.[12] |
| Malignancies          | No deaths reported.                                            | May increase the risk of malignancies due to immunosuppression.                                       |
| Lab Abnormalities     | Not detailed in source.                                        | Dose-dependent increases in LDL, HDL, and total cholesterol.[12]                                      |

## Conclusion

Both brepocitinib and tofacitinib have demonstrated significant efficacy in treating the signs and symptoms of psoriatic arthritis in clinical trials. Brepocitinib, with its targeted TYK2/JAK1 inhibition, offers a more selective approach, potentially impacting the IL-12/IL-23 axis more directly.[3] Tofacitinib, a broader JAK1/JAK3 inhibitor, has a well-established efficacy and safety profile across a range of autoimmune conditions.[15]



The choice between these agents in a clinical or developmental context may depend on their specific efficacy in different domains of PsA, long-term safety data, and the potential benefits of their distinct JAK selectivity profiles. As research progresses, further head-to-head comparisons and real-world evidence will be crucial to fully delineate the comparative effectiveness and optimal positioning of these therapies in the management of psoriatic arthritis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Brepocitinib used for? [synapse.patsnap.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Brepocitinib superior to placebo in reducing psoriatic arthritis signs, symptoms [healio.com]
- 4. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. Tofacitinib in the management of active psoriatic arthritis: patient selection and perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does brepocitinib benefit patients with psoriatic arthritis? PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Efficacy and Safety of the TYK2/JAK1 Inhibitor Brepocitinib for Active Psoriatic Arthritis: A Phase IIb Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Trials | XELJANZ® (tofacitinib) For PsA | Safety Info [xeljanz.com]
- 12. Tofacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. pfizer.com [pfizer.com]



- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Brepocitinib and Tofacitinib in Psoriatic Arthritis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612361#brepocitinib-vs-tofacitinib-in-psoriatic-arthritis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com